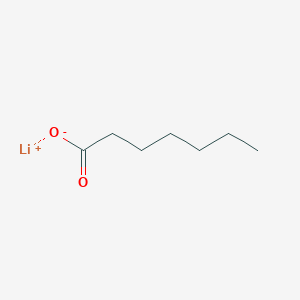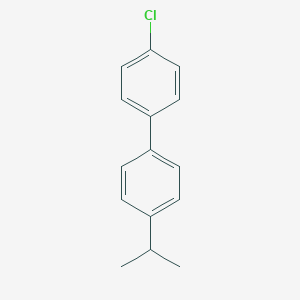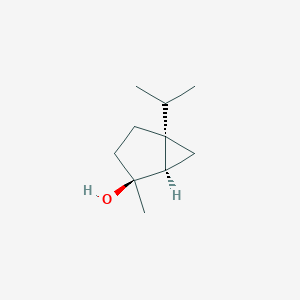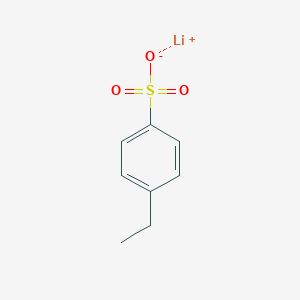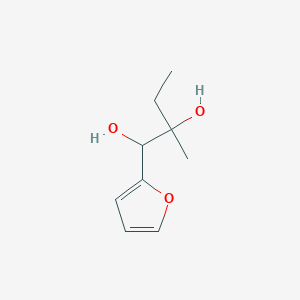
1-(2-Furyl)-2-methyl-1,2-butanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Furyl)-2-methyl-1,2-butanediol, also known as furanmethanol, is a chemical compound that has been studied extensively for its potential applications in various scientific fields. It is a colorless liquid with a sweet odor and is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
1-(2-Furyl)-2-methyl-1,2-butanediol has been studied for its potential applications in various scientific fields, including food science, pharmaceuticals, and biochemistry. It is commonly used as a flavoring agent in food products such as baked goods, coffee, and alcoholic beverages. In pharmaceuticals, it has been studied for its potential as an antitumor agent and as a treatment for diabetes. In biochemistry, it has been studied for its potential as a building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Furyl)-2-methyl-1,2-butanediol is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes involved in the metabolism of glucose and other carbohydrates. This leads to a decrease in blood glucose levels and an increase in insulin sensitivity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(2-Furyl)-2-methyl-1,2-butanediol can have a number of biochemical and physiological effects. These include a decrease in blood glucose levels, an increase in insulin sensitivity, and a reduction in oxidative stress. It has also been shown to have anti-inflammatory and antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Furyl)-2-methyl-1,2-butanediol in lab experiments is its low toxicity and high solubility in water and ethanol. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-Furyl)-2-methyl-1,2-butanediol. One area of interest is its potential as a treatment for diabetes and other metabolic disorders. Another area of interest is its potential as a building block for the synthesis of new compounds with potential pharmaceutical applications. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Furyl)-2-methyl-1,2-butanediol and to explore its potential applications in other scientific fields.
Métodos De Síntesis
1-(2-Furyl)-2-methyl-1,2-butanediol can be synthesized through various methods, including the reaction of furfuryl alcohol with formaldehyde and acetaldehyde, or through the hydrogenation of furfural. The most common method involves the reaction of furfuryl alcohol with formaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Propiedades
Número CAS |
18927-21-4 |
|---|---|
Nombre del producto |
1-(2-Furyl)-2-methyl-1,2-butanediol |
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-2-methylbutane-1,2-diol |
InChI |
InChI=1S/C9H14O3/c1-3-9(2,11)8(10)7-5-4-6-12-7/h4-6,8,10-11H,3H2,1-2H3 |
Clave InChI |
OEBMZDILMFLZLM-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(C1=CC=CO1)O)O |
SMILES canónico |
CCC(C)(C(C1=CC=CO1)O)O |
Sinónimos |
1-(2-Furyl)-2-methyl-1,2-butanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
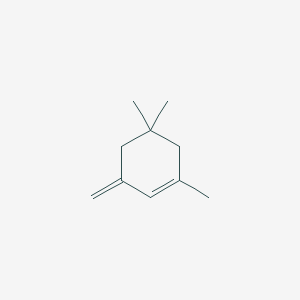
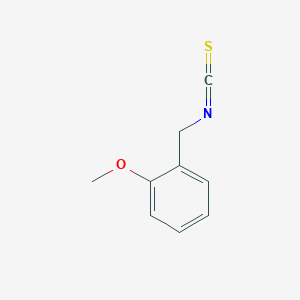
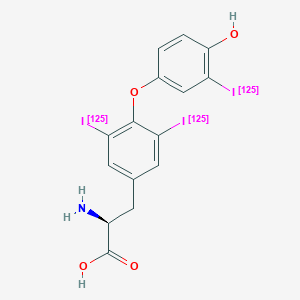
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
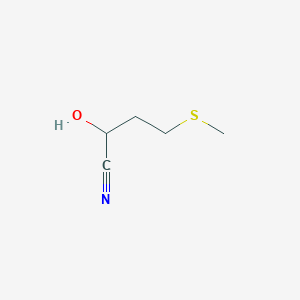
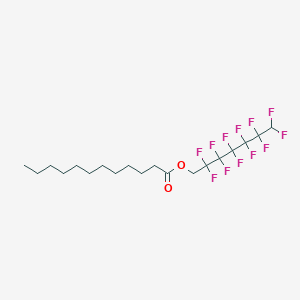
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
